Methyl 5-acetamido-2-methoxynicotinate
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Overview
Description
Methyl 5-acetamido-2-methoxynicotinate is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an acetamido group at the 5-position and a methoxy group at the 2-position of the nicotinate ring . This compound is typically a yellow to brown solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-2-methoxynicotinate involves the acylation of 5-amino-2-methoxynicotinic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions typically include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like pyridine to facilitate the acylation reaction . The esterification step is usually carried out under acidic conditions to promote the formation of the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation and esterification steps, with careful control of reaction conditions to ensure high yield and purity . The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted nicotinates .
Scientific Research Applications
Methyl 5-acetamido-2-methoxynicotinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar structure but lacks the acetamido group.
Methyl 5-aminonicotinate: Contains an amino group instead of an acetamido group.
Methyl 2-methoxynicotinate: Lacks the acetamido group at the 5-position.
Uniqueness
Methyl 5-acetamido-2-methoxynicotinate is unique due to the presence of both acetamido and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 5-acetamido-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(13)12-7-4-8(10(14)16-3)9(15-2)11-5-7/h4-5H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZCIPADBIGIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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